molecular formula C12H22O3 B1381840 2-[4-(Propoxymethyl)cyclohexyl]acetic acid CAS No. 1803587-97-4

2-[4-(Propoxymethyl)cyclohexyl]acetic acid

Cat. No. B1381840
CAS RN: 1803587-97-4
M. Wt: 214.3 g/mol
InChI Key: ONYUJEIQLQDXRF-UHFFFAOYSA-N
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Description

“2-[4-(Propoxymethyl)cyclohexyl]acetic acid”, also known as PMAA, is a synthetic compound. It has a molecular weight of 214.30 and a molecular formula of C12H22O3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H22O3/c1-2-7-15-9-11-5-3-10 (4-6-11)8-12 (13)14/h10-11H,2-9H2,1H3, (H,13,14) . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Catalysis and Organic Synthesis

    • A study by Saha and Streat (1998) explored the use of cation exchange resins and acid-treated clay in the esterification of 2-(1-cyclohexenyl)cyclohexanone with acetic acid. This process is significant in synthesizing esters like 2-(2-cyclohexyl acetate)cyclohexanone, used in plasticizers, pesticides, and as a diluent in epoxy resins (Saha & Streat, 1998).
  • Synthesis of Hexahydroindoles

    • Research by Juma et al. (2008, 2009) involved the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles using acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These compounds are essential intermediates in the synthesis of various alkaloids (Juma et al., 2008); (Juma et al., 2009).
  • Development of Synthetic Routes for Pharmaceuticals

    • Chen et al. (2016) detailed a new synthetic route for cariprazine, highlighting the preparation of 2-[4-(3,3-dimethylureido)cyclohexyl]acetic acid. This represents a significant advancement in pharmaceutical synthesis (Chen et al., 2016).
  • Catalytic Synthesis in Chemical Engineering

    • Wu Xiong-gang (2009) summarized catalytic synthesis methods of cyclohexyl acetate, discussing reaction conditions, catalyst properties, and synthesis characteristics. This research points to future directions in developing environmentally friendly, highly effective catalyst systems (Wu Xiong-gang, 2009).
  • Perfumery Applications and Enzymatic Processes

    • Tentori et al. (2020) investigated the use of commercial alcohol dehydrogenases for producing cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents, by stereoselective reduction of ketones. This study is relevant to functional perfumery applications (Tentori et al., 2020).

properties

IUPAC Name

2-[4-(propoxymethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-7-15-9-11-5-3-10(4-6-11)8-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUJEIQLQDXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279028
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803587-97-4
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propoxymethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 2
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 3
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 4
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 5
2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Reactant of Route 6
2-[4-(Propoxymethyl)cyclohexyl]acetic acid

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